N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and cyclopropanesulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.
Mode of Action
The compound interacts with its target through a series of steps. It starts with amine-induced N-deprotection , followed by oxidative aminocarbonylation of the triple bond, which leads to the formation of a 2-ynamide intermediate . This is followed by dearomative cyclization , which involves the intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety . The final step is aromatization by proton-shift isomerization .
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting the Pantothenate synthetase enzyme . This disruption can lead to a deficiency in coenzyme A, affecting various metabolic pathways that rely on this coenzyme.
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been considered during its synthesis.
Result of Action
The compound has shown significant activity against Mycobacterium tuberculosis . For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis . This suggests that the compound can effectively inhibit the growth of this bacterium at relatively low concentrations.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound takes place under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce an intermediate, which is then further reacted to form the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex organic molecules. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule .
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropanesulfonamide moiety, in particular, distinguishes it from other imidazo[2,1-b]thiazole derivatives and contributes to its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,10-5-6-10)16-12-4-2-1-3-11(12)13-9-17-7-8-20-14(17)15-13/h1-4,7-10,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPAKWCAYRWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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